5-chloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-methoxybenzamide
Beschreibung
Eigenschaften
IUPAC Name |
5-chloro-N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O2/c1-24(2)19(17-13-25(3)18-8-6-5-7-15(17)18)12-23-21(26)16-11-14(22)9-10-20(16)27-4/h5-11,13,19H,12H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFLZEWINHPANH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=C(C=CC(=C3)Cl)OC)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
5-chloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C18H20ClN3O2
- Molecular Weight : 336.82 g/mol
- CAS Number : 1421373-36-5
The compound features a chloro substituent and a dimethylamino ethyl group, which are critical for its biological interactions.
Research indicates that the compound may exert its effects through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific kinases involved in cell signaling pathways, particularly those related to cancer cell proliferation.
- Modulation of Neurotransmitter Systems : The dimethylamino group suggests potential interactions with neurotransmitter receptors, possibly affecting mood and cognitive functions.
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation by modulating cytokine release and inhibiting the NLRP3 inflammasome pathway .
Biological Activity Data
The biological activity of this compound has been assessed in various studies. Below is a summary of findings from relevant research:
Case Study 1: Melanoma Treatment
In a controlled study, this compound was tested against melanoma cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis at low concentrations. This suggests potential as an anti-cancer agent targeting melanoma.
Case Study 2: Metabolic Effects
A study evaluating the compound's effects on glucose metabolism indicated that it significantly increased glucose uptake in HepG2 liver cells by approximately 27%, outperforming several known glucose uptake enhancers . This effect may have implications for diabetes management and metabolic syndrome.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have indicated that compounds similar to 5-chloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-methoxybenzamide exhibit significant anticancer properties. For instance, derivatives of sulfonamide compounds have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines such as HCT-116 and MCF-7. These studies utilized quantitative structure-activity relationship (QSAR) models to correlate chemical structure with biological activity, suggesting that modifications to the compound can enhance its efficacy against cancer cells .
Antimicrobial Properties
The compound's structure allows it to interact with various biological targets, potentially leading to antimicrobial activity. Research on related compounds has demonstrated effectiveness against bacterial and fungal strains. The ability of these compounds to inhibit photosynthetic electron transport in chloroplasts further underscores their broad-spectrum antimicrobial potential .
In Vivo Studies
In vivo studies are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound. Preliminary investigations into similar compounds have shown favorable absorption and distribution characteristics, indicating potential for therapeutic use. Future studies should focus on detailed pharmacological profiling and toxicity assessments to establish safety and efficacy .
Cellular Studies
The application of this compound in cellular studies can provide insights into cellular mechanisms and drug interactions. The compound's ability to induce cell cycle arrest and apoptosis makes it a valuable tool for studying cancer biology and therapeutic resistance .
Data Table: Summary of Biological Activities
Vergleich Mit ähnlichen Verbindungen
Structural Analogues
Key Structural Features for Comparison :
- Benzamide substitution : Position of chlorine (Cl) and methoxy (OMe) groups.
- Indole moiety : Presence and substitution pattern (e.g., 1-methyl group).
- Aminoethyl chain: Functional groups (e.g., dimethylamino, sulfonamide).
Pharmacological and Functional Comparisons
- Glibenclamide : A sulfonylurea antidiabetic drug, the target compound shares its 5-chloro-2-methoxybenzamide core but replaces the sulfonylurea group with an indole-containing ethylamine chain. This structural divergence suggests distinct mechanisms of action (e.g., kinase vs. ion channel modulation) .
- CB1 Receptor Modulators: Compound 16 () shares the indole carboxamide scaffold but lacks the methoxy group and dimethylaminoethyl chain. This difference may alter receptor binding affinity and selectivity .
- Kinase Inhibitors: BG16051 () and the genotoxic impurity in highlight the role of chloro-methoxybenzamide derivatives in kinase-targeted therapies. The indole moiety in the target compound may enhance hydrophobic interactions with kinase domains .
Physicochemical Properties
- Molecular Weight : At ~415.9 g/mol, the compound falls within the acceptable range for oral bioavailability but may require formulation optimization.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 5-chloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-methoxybenzamide and its intermediates?
- Methodological Answer : The compound can be synthesized via a multi-step process. A common approach involves coupling a substituted benzamide with an indole-containing amine. For example:
Prepare 4-amino-5-chloro-2-methoxybenzoic acid derivatives as precursors .
React with 2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethylamine under carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF.
Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography (silica gel, gradient elution) .
Q. Which analytical techniques are most reliable for confirming the identity and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm structural integrity by verifying peaks for the methoxy group (~δ 3.8 ppm), indole protons (~δ 7.1–7.5 ppm), and dimethylamino group (~δ 2.2 ppm) .
- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect impurities (e.g., unreacted intermediates) .
- Elemental Analysis : Validate empirical formula consistency (e.g., C, H, N within ±0.4% of theoretical values) .
Q. What are common impurities encountered during synthesis, and how can they be mitigated?
- Methodological Answer :
- Byproducts : Incomplete coupling reactions may leave residual benzoic acid or amine intermediates. Use excess coupling agents (1.2–1.5 equivalents) and optimize reaction time (12–24 hrs) .
- Solvent Traces : Residual DMF can persist after purification. Employ high-vacuum drying (0.1 mmHg, 24 hrs) or trituration with diethyl ether .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield while minimizing side reactions?
- Methodological Answer :
- Solvent Optimization : Replace DMF with THF or dichloromethane for better solubility of hydrophobic intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24 hrs to 2 hrs) by heating at 100°C under microwave irradiation (300 W) .
- Catalytic Additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate coupling efficiency .
Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR) against target receptors?
- Methodological Answer :
- Core Modifications :
- Replace the methoxy group with ethoxy or hydroxy groups to assess steric/electronic effects .
- Substitute the indole moiety with benzimidazole or pyrrole derivatives to evaluate aromatic stacking interactions .
- Pharmacophore Mapping : Use Schrödinger’s Maestro or MOE to align analogs with co-crystallized receptor structures (e.g., dopamine D2 or serotonin 5-HT3 receptors) .
Q. How can computational methods predict binding affinity and selectivity for biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Glide to dock the compound into PDB structures (e.g., 4XP1 for D2 receptors). Set grid boxes around active sites (20 ų) and validate with RMSD clustering (<2.0 Å) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze hydrogen bond occupancy and binding free energy (MM-PBSA) .
Q. How should conflicting bioactivity data between in vitro and in vivo studies be resolved?
- Methodological Answer :
- Assay Validation : Ensure in vitro assays (e.g., radioligand binding) use identical buffer conditions (pH 7.4, 1 mM Mg²⁺) and positive controls (e.g., haloperidol for D2 receptors) .
- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation) to explain discrepancies in efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
